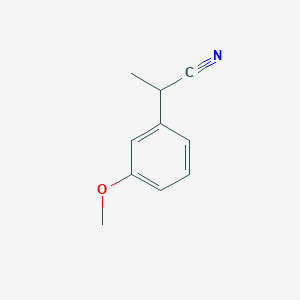

2-(3-Methoxyphenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCLZIIKZFCPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-(3-Methoxyphenyl)propanenitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methoxyphenyl)propanenitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Methoxyphenyl)propanenitrile, a valuable intermediate in the development of various organic molecules and pharmaceutical agents. This document details a robust synthetic protocol via the α-alkylation of (3-Methoxyphenyl)acetonitrile, explains the underlying chemical principles, and outlines a complete workflow for structural verification and purity assessment using modern analytical techniques. This guide is intended for researchers, chemists, and professionals in drug discovery and process development who require a practical and scientifically grounded understanding of this compound.

Introduction and Significance

2-(3-Methoxyphenyl)propanenitrile belongs to the class of 2-arylpropanenitriles, which are precursors to the widely recognized 2-arylpropionic acids. This structural motif is the foundation for numerous non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen and Naproxen.[1] The inherent reactivity of the nitrile functional group, coupled with the electronic and steric influence of the methoxy-substituted phenyl ring, makes 2-(3-Methoxyphenyl)propanenitrile a versatile building block in organic synthesis. Its utility extends to being an intermediate in the synthesis of active ingredients for central nervous system (CNS) drugs, where its structure can influence bioavailability and receptor targeting.[2]

This guide provides a detailed, field-proven methodology for its preparation and subsequent characterization, emphasizing not just the procedural steps but the critical reasoning behind them to ensure reproducibility and high-quality outcomes.

Synthesis: α-Alkylation of (3-Methoxyphenyl)acetonitrile

The most direct and efficient route to synthesize 2-(3-Methoxyphenyl)propanenitrile is through the α-alkylation of (3-Methoxyphenyl)acetonitrile. This strategy leverages the acidity of the benzylic proton, which can be readily removed by a strong base to form a stabilized carbanion (a resonance-stabilized enolate equivalent). This nucleophilic intermediate then undergoes a classic SN2 reaction with a methylating agent.

Reaction Mechanism and Rationale

The core of this synthesis is a two-step sequence occurring in a single pot:

-

Deprotonation: The process begins with the deprotonation of the α-carbon of (3-Methoxyphenyl)acetonitrile.[3][4] The protons on the carbon adjacent to both the phenyl ring and the nitrile group are acidic due to the electron-withdrawing nature of the nitrile and the resonance stabilization of the resulting conjugate base. A strong, non-nucleophilic base such as Sodium Hydride (NaH) is ideal for this purpose, as it irreversibly deprotonates the substrate to form a sodium salt of the carbanion and hydrogen gas.[5][6] Anhydrous dimethylformamide (DMF) is an excellent solvent choice as it is polar aprotic, effectively solvating the cation (Na⁺) without interfering with the nucleophilic carbanion.[5]

-

Nucleophilic Substitution (SN2): The generated carbanion is a potent nucleophile. It readily attacks an electrophilic methyl source, such as methyl iodide, in a bimolecular nucleophilic substitution (SN2) reaction.[5] This step forms the new carbon-carbon bond, yielding the desired 2-(3-Methoxyphenyl)propanenitrile. The choice of methyl iodide is based on its high reactivity and the fact that iodide is an excellent leaving group.

The overall synthetic transformation is depicted below:

Caption: Synthetic scheme for the α-alkylation of (3-Methoxyphenyl)acetonitrile.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly reactive and hazardous materials including sodium hydride (flammable solid, reacts violently with water), methyl iodide (toxic, volatile, and a suspected carcinogen), and DMF (a potential reproductive toxin). All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and carbanion by atmospheric moisture.

Materials:

-

(3-Methoxyphenyl)acetonitrile (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Base Preparation: Under a positive pressure of inert gas, carefully wash the sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil. Decant the hexanes via cannula and dry the NaH under a stream of inert gas.

-

Reagent Addition: Suspend the washed NaH in anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.

-

Carbanion Formation: Dissolve (3-Methoxyphenyl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30-60 minutes. Vigorous bubbling (H₂ evolution) should be observed initially and will subside as the reaction completes.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe. A mild exotherm may be observed. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-(3-Methoxyphenyl)propanenitrile.

Characterization Workflow

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Caption: Analytical workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.[7]

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

δ 7.30-6.80 (m, 4H): These signals correspond to the four protons on the aromatic ring. The meta-substitution pattern will lead to a complex multiplet.

-

δ 3.85 (q, J ≈ 7.2 Hz, 1H): This quartet represents the single methine proton (α-proton), which is split by the three adjacent methyl protons.

-

δ 3.82 (s, 3H): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.

-

δ 1.60 (d, J ≈ 7.2 Hz, 3H): This doublet is characteristic of the three methyl (-CH₃) protons, split by the single adjacent methine proton.

-

-

-

¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

δ ~160: Quaternary aromatic carbon attached to the methoxy group.

-

δ ~135: Quaternary aromatic carbon attached to the propanenitrile group.

-

δ ~130-113: Aromatic CH carbons.

-

δ ~120: The nitrile carbon (-C≡N).

-

δ ~55: The methoxy carbon (-OCH₃).

-

δ ~30: The methine carbon (α-carbon).

-

δ ~21: The methyl carbon (-CH₃).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[8]

-

Key Absorption Bands (cm⁻¹):

-

~3000-2850: C-H stretching vibrations from the aromatic and aliphatic (methyl, methine) groups.

-

~2245 (sharp, medium): This is a highly characteristic absorption for the nitrile (C≡N) functional group. Its presence is a strong indicator of a successful synthesis.[9]

-

~1600, ~1480: C=C stretching vibrations within the aromatic ring.

-

~1260, ~1040: Strong C-O stretching vibrations characteristic of the aryl-alkyl ether (methoxy group).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns.

-

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense peak at m/z = 161, corresponding to the molecular weight of C₁₀H₁₁NO.

-

Major Fragment Ions:

-

m/z = 146 [M-CH₃]⁺: Loss of a methyl group, a common fragmentation pathway.

-

m/z = 134 [M-HCN]⁺: Loss of hydrogen cyanide.

-

m/z = 121 [C₈H₉O]⁺: A potential fragment resulting from the loss of the CH₃CN group.

-

-

Summary of Characterization Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Aromatic H | δ 7.30-6.80 (m, 4H) |

| Methine H | δ 3.85 (q, 1H) | |

| Methoxy H | δ 3.82 (s, 3H) | |

| Methyl H | δ 1.60 (d, 3H) | |

| ¹³C NMR | C≡N | δ ~120 ppm |

| Ar-C | δ ~160-113 ppm | |

| -OCH₃ | δ ~55 ppm | |

| -CH(CN)- | δ ~30 ppm | |

| -CH₃ | δ ~21 ppm | |

| IR | C≡N Stretch | ~2245 cm⁻¹ |

| C-O Stretch | ~1260, ~1040 cm⁻¹ | |

| Ar C=C Stretch | ~1600, ~1480 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 161 |

| Key Fragment | m/z = 146 ([M-CH₃]⁺) |

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of 2-(3-Methoxyphenyl)propanenitrile. The α-alkylation of (3-Methoxyphenyl)acetonitrile provides a direct and high-yielding route to the target compound. The described analytical workflow, employing NMR, IR, and MS, constitutes a self-validating system that ensures the unambiguous confirmation of the product's structure and purity. By understanding the rationale behind each experimental step and analytical signal, researchers can confidently produce and verify this key synthetic intermediate for applications in pharmaceutical and chemical research.

References

-

MySkinRecipes. (n.d.). 2-(3-Methoxyphenyl)-2-methylpropanenitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methoxy-3-phenyl-3-(2-methoxy-phenoxy)-propionitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

-

No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). (3-Methoxyphenyl)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanedinitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

-

Boxer, S. G., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. Retrieved from [Link]

-

MDPI. (2024, September 11). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(3-Methoxyphenyl)-2-methylpropanenitrile [myskinrecipes.com]

- 3. 3-Methoxyphenylacetonitril 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Propanedinitrile [webbook.nist.gov]

Chemical properties of 2-(3-Methoxyphenyl)propanenitrile

This guide provides an in-depth technical analysis of 2-(3-Methoxyphenyl)propanenitrile , a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals and central nervous system (CNS) ligands.

Introduction & Significance

2-(3-Methoxyphenyl)propanenitrile (CAS: 25310-30-9 ) is a benzylic nitrile derivative characterized by a 3-methoxyphenyl ring attached to the

Its structural motif—a lipophilic aromatic ring substituted with a methoxy group in the meta position—is a recurring element in several blockbuster analgesics and antidepressants, including Tapentadol , Tramadol , and Venlafaxine . The nitrile group functions as a versatile "chemical handle," enabling transformation into primary amines, carboxylic acids, or aldehydes, facilitating the synthesis of diverse bioactive libraries.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models for the specific isomer 2-(3-Methoxyphenyl)propanenitrile .

| Property | Value / Description | Notes |

| CAS Number | 25310-30-9 | Specific to the |

| Molecular Formula | C | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/storage. |

| Boiling Point | 135–140 °C @ 12 mmHg | Extrapolated: ~265 °C @ 760 mmHg. |

| Density | 1.045 ± 0.02 g/mL | At 25 °C. |

| Refractive Index | High aromatic content. | |

| Solubility | Soluble in DCM, THF, EtOAc, EtOH. | Insoluble in water (<0.5 mg/mL). |

| Partition Coeff. (LogP) | 2.35 (Predicted) | Lipophilic; crosses BBB readily. |

| pKa (C-H) | ~19–20 |

Synthetic Pathways & Mechanistic Insight

The primary route to 2-(3-Methoxyphenyl)propanenitrile involves the

Protocol: Phase-Transfer Catalyzed (PTC) Mono-Methylation

Rationale: Traditional bases (e.g., NaH/THF) often lead to significant dialkylation. A Phase-Transfer Catalysis (PTC) system utilizes the interface between an organic solvent and aqueous base to control reaction kinetics, favoring mono-alkylation.

Reagents:

-

Substrate: 3-Methoxybenzyl cyanide (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (1.1 eq) or Dimethyl Sulfate (DMS).

-

Base: 50% NaOH (aq).

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

-

Solvent: Toluene.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 3-methoxybenzyl cyanide and toluene. Add TBAB and stir vigorously to dissolve.

-

Deprotonation: Add 50% NaOH solution dropwise at 0–5 °C. The interface generates the reactive carbanion species.

-

Alkylation: Add Methyl Iodide (MeI) dropwise over 30 minutes, maintaining temperature <10 °C to suppress side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.

-

Work-up: Separate the organic layer.[1][2] Wash the aqueous layer with toluene (2x). Combine organics and wash with water, then brine.

-

Purification: Dry over anhydrous Na

SO

Visualizing the Reaction Pathway

Figure 1: Synthetic pathway utilizing Phase Transfer Catalysis (PTC) to favor mono-methylation.

Reactivity & Functional Group Transformations

The nitrile group serves as a gateway to three distinct chemical classes essential for drug development.

A. Reduction to Primary Amines

Reduction yields 2-(3-Methoxyphenyl)propanamine , a core scaffold for monoamine releasers and transporter inhibitors.

-

Reagents: LiAlH

in THF (reflux) or Raney Nickel / H -

Mechanism: Sequential hydride addition to the C

N triple bond forms the imine, then the amine. -

Application: Synthesis of unsymmetrical phenethylamines for SAR studies on SERT/NET transporters.

B. Hydrolysis to Carboxylic Acids

Hydrolysis yields 2-(3-Methoxyphenyl)propanoic acid , an analog of NSAIDs like Fenoprofen.

-

Reagents: H

SO -

Mechanism: Acid-catalyzed hydration to the amide, followed by hydrolysis to the acid.

-

Application: Precursor for ester prodrugs or amide coupling reactions.

C. Alpha-Alkylation (Quaternary Centers)

The remaining benzylic proton is still acidic (pKa ~20), allowing for the introduction of a second alkyl group.

-

Reagents: LDA / THF @ -78 °C, followed by R-X.

-

Application: Creation of quaternary carbon centers found in complex opioids (e.g., Verapamil analogs).

Medicinal Chemistry Applications

2-(3-Methoxyphenyl)propanenitrile is a "privileged structure" precursor. Its 3-methoxy substitution pattern mimics the electronic and steric properties found in several serotonergic and adrenergic modulators.

Case Study: Relationship to Analgesic Scaffolds

While not the direct precursor to Tapentadol (which utilizes a specific stereoselective Mannich route), this nitrile is used to synthesize bioisosteres and metabolic probes .

-

Tapentadol Correlation: Tapentadol features a 3-methoxyphenyl ring linked to a propyl chain with amine functionality. Reduction of this nitrile provides the des-dimethyl carbon skeleton, useful for synthesizing metabolites or simplified analogs to test binding affinity.

-

Venlafaxine Correlation: The 3-methoxy group (vs. 4-methoxy in Venlafaxine) alters metabolic stability (O-demethylation rates) and receptor selectivity. Researchers use this isomer to probe the "meta-effect" on binding pockets.

Figure 2: Divergent synthesis from the nitrile core to bioactive scaffolds.

Analytical Characterization

To validate the identity of synthesized material, compare spectral data against these standard parameters.

H NMR Spectroscopy (400 MHz, CDCl

)

- 7.25–7.20 (m, 1H): Aromatic H (C5).

- 6.95–6.80 (m, 3H): Aromatic H (C2, C4, C6).

- 3.85 (q, J = 7.2 Hz, 1H): Methine proton (C H-CN). The quartet arises from coupling with the methyl group.

-

3.80 (s, 3H): Methoxy group (-OCH

-

1.62 (d, J = 7.2 Hz, 3H): Methyl group (-CH

IR Spectroscopy (Neat)

-

2240 cm

: C -

1600, 1585 cm

: Aromatic C=C stretch. -

1250 cm

: Aryl alkyl ether C-O stretch (Strong).

Safety & Handling

-

Toxicity: Nitriles can release cyanide in vivo via metabolic oxidation (P450 enzymes), though

-methyl nitriles are generally more stable than linear nitriles. Treat as acutely toxic by ingestion and inhalation. -

Skin Absorption: High lipophilicity (LogP 2.35) facilitates rapid dermal absorption. Double-gloving (Nitrile/Laminate) is mandatory.

-

Storage: Store under nitrogen at 2–8 °C. Protect from light to prevent benzylic oxidation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13615870: 2-(3-Methoxyphenyl)propanenitrile. PubChem. Available at: [Link]

- Makosza, M., & Jonczyk, A. (1976). Phase-transfer catalyzed alkylation of nitriles. Organic Syntheses, 55, 91.

- Tzschentke, T. M., et al. (2007). Tapentadol Hydrochloride: A Generally Useful Analgesic. Drugs of the Future, 32(12), 1053. (Context on 3-methoxyphenyl pharmacophores).

-

American Elements. 2-(3-Methoxyphenyl)propanenitrile Product Data. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(3-Methoxyphenyl)propanenitrile: From Synthesis to Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)propanenitrile, a key chemical intermediate in the synthesis of various organic compounds, most notably active pharmaceutical ingredients (APIs). While not a household name, this molecule represents a critical building block, the history of which is intertwined with the development of modern synthetic organic chemistry and drug discovery. This document delves into the historical context of its emergence, detailed synthesis protocols, physicochemical properties, and its significant role in the development of central nervous system (CNS) drugs. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.

Introduction and Historical Context

2-(3-Methoxyphenyl)propanenitrile, with the chemical formula C₁₀H₁₁NO, is an aromatic nitrile that has gained significance as a versatile intermediate. Its discovery is not marked by a singular event but rather by its gradual emergence in the scientific literature as a useful precursor in multi-step syntheses. The history of this compound is intrinsically linked to the broader development of cyanomethylation and alkylation reactions in organic chemistry.

The core structure, a phenylacetonitrile moiety, has been a staple in organic synthesis for over a century. Early methods focused on the cyanomethylation of aromatic compounds. The specific substitution pattern of a methoxy group at the meta position and an alpha-methyl group provides a unique combination of electronic properties and steric hindrance, making it a valuable synthon for targeted drug design. Its utility is particularly noted in the synthesis of compounds targeting the central nervous system, where the methoxyphenyl group can influence bioavailability and receptor binding.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-(3-Methoxyphenyl)propanenitrile is essential for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 25310-30-9 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not precisely documented, but estimated to be >200 °C at atmospheric pressure |

| Density | Not precisely documented, estimated to be ~1.05 g/mL |

| Solubility | Soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. Sparingly soluble in water. |

Spectroscopic Characterization

While a publicly available, dedicated spectrum for 2-(3-Methoxyphenyl)propanenitrile is not readily found, its spectral characteristics can be confidently predicted based on its structure and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy group protons (around 3.8 ppm), a quartet for the alpha-proton, and a doublet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, the nitrile carbon (typically downfield), and the aliphatic carbons of the ethyl-nitrile side chain.

-

IR Spectroscopy: The infrared spectrum will be characterized by a sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching bands, as well as C-O stretching from the methoxy group, will also be prominent.

Synthesis Methodology: The α-Methylation of 3-Methoxyphenylacetonitrile

The most direct and common laboratory-scale synthesis of 2-(3-Methoxyphenyl)propanenitrile involves the α-methylation of its precursor, 3-methoxyphenylacetonitrile. This reaction is a classic example of carbanion chemistry, where a strong base is used to deprotonate the acidic α-carbon, followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial. These bases are strong enough to quantitatively deprotonate the α-carbon without competing in a nucleophilic attack on the methylating agent.

-

Solvent Selection: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base and the resulting carbanion, facilitating the reaction while not interfering with the strong base.

-

Methylating Agent: Iodomethane (methyl iodide) is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.

-

Temperature Control: The initial deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C with LDA) to control the exothermic reaction and prevent side reactions. The subsequent alkylation may be allowed to warm to room temperature to ensure completion.

Detailed Step-by-Step Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Deprotonation: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The suspension is cooled to 0 °C in an ice bath. A solution of 3-methoxyphenylacetonitrile in anhydrous THF is added dropwise from the dropping funnel. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.

-

Alkylation: Iodomethane is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(3-Methoxyphenyl)propanenitrile.

Visualizing the Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of 2-(3-Methoxyphenyl)propanenitrile.

Applications in Drug Development

2-(3-Methoxyphenyl)propanenitrile and its structural isomers are valuable intermediates in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system. The 3-methoxyphenyl moiety is a common feature in many CNS-active drugs.

A prominent example of a drug class where this structural motif is crucial is in the synthesis of analgesics like Tramadol . The synthesis of Tramadol involves a Grignard reaction with a 3-methoxyphenyl magnesium bromide, which is prepared from 3-bromoanisole[1][2][3]. The core structure of Tramadol, cis(+/-)-2-[(dimethylamino)-methyl]-l-(3-methoxyphenyl) cyclohexanol, highlights the importance of the 3-methoxyphenyl group[1]. While not a direct precursor in the most common patented syntheses, 2-(3-Methoxyphenyl)propanenitrile represents a key structural component that medicinal chemists can utilize to build similar molecular scaffolds.

Furthermore, related compounds like p-methoxyphenylacetonitrile are well-documented starting materials in the synthesis of antidepressants such as Venlafaxine [4][5][6]. The synthesis of Venlafaxine involves the reaction of p-methoxyphenylacetonitrile with cyclohexanone[4][6]. This underscores the significance of phenylacetonitrile derivatives in the development of widely used medications. The nitrile group in these intermediates is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up a wide array of subsequent chemical transformations.

Logical Relationship in Drug Synthesis

Caption: The utility of 2-(3-Methoxyphenyl)propanenitrile as a precursor in drug synthesis.

Conclusion

2-(3-Methoxyphenyl)propanenitrile serves as a testament to the importance of fundamental building blocks in organic synthesis and drug discovery. While its own "discovery" may be humble, its utility is demonstrated through its role as a key intermediate. This guide has provided a comprehensive overview of its historical context, synthesis, properties, and applications, offering valuable insights for researchers and scientists. The methodologies and principles discussed herein are not only applicable to this specific compound but also to a wide range of related synthetic targets, underscoring the enduring importance of understanding the chemistry of such versatile intermediates.

References

- Tramadol, salts thereof and process for their preparation. (1999). Google Patents.

- Tramadol, salts thereof and process for their preparation. (1999). Google Patents.

- An improved process for the preparation of venlafaxine and its analogs. (2008). Google Patents.

- Process for total synthesis of venlafaxine. (2016). Google Patents.

- A process for the manufacture of venlafaxine and intermediates thereof. (2006). Google Patents.

-

Preparation of Venlafaxine-Antidepressant Drug (1). (n.d.). Retrieved from [Link]

-

TRAMADOL - New Drug Approvals. (2015). Retrieved from [Link]

-

VENLAFAXINE PART 2/3 - New Drug Approvals. (2015). Retrieved from [Link]

-

Tramadol recovery process. (2008). Eureka | Patsnap. Retrieved from [Link]

Sources

- 1. WO1999003820A1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Tramadol recovery process - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2006035457A1 - A process for the manufacture of venlafaxine and intermediates thereof - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Methodological & Application

2-(3-Methoxyphenyl)propanenitrile as a precursor for pharmaceuticals

Application Note: 2-(3-Methoxyphenyl)propanenitrile as a Strategic Precursor in Tapentadol Synthesis

Abstract

This application note details the synthetic utility of 2-(3-Methoxyphenyl)propanenitrile (CAS: 22432-68-4 / 13448-35-6 for racemic) as a critical intermediate in the manufacture of centrally acting analgesics, specifically Tapentadol .[1] We provide a comprehensive guide on the chemo-selective transformation of this nitrile via Grignard addition to generate the core pentan-3-one scaffold. This document includes optimized protocols for handling the requisite organometallic reagents, downstream hydrolysis strategies to maximize yield, and analytical methods for process control.

Introduction & Retrosynthetic Analysis

2-(3-Methoxyphenyl)propanenitrile is a pivotal building block for the "Nitrile Route" in the synthesis of 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol (Tapentadol). Unlike the classic Mannich route starting from 3-methoxypropiophenone, the nitrile approach allows for the early establishment of the carbon skeleton and the alpha-methyl stereocenter.

The core chemical challenge lies in the Grignard addition of ethylmagnesium bromide (EtMgBr) to the nitrile.[2] Nitriles are electrophilic at the cyano carbon, but the resulting magnesium imine salt (

Pathway Visualization

The following diagram outlines the conversion of the nitrile precursor into the Tapentadol scaffold.

Figure 1: Strategic placement of 2-(3-Methoxyphenyl)propanenitrile in the Tapentadol synthesis pipeline.[1][3][4][5][6]

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled during the Grignard addition phase.

| Parameter | Specification | Scientific Rationale |

| Solvent System | Anhydrous THF / Toluene (1:1) | THF solvates the Grignard reagent; Toluene raises the boiling point for the subsequent hydrolysis step. |

| Moisture Content | < 0.05% (Karl Fischer) | Water destroys EtMgBr, generating ethane gas and lowering yield. |

| Addition Temp | 0°C – 5°C | The addition of EtMgBr to nitrile is exothermic. High temps promote polymerization. |

| Hydrolysis pH | pH < 1 | The magnesium imine salt is robust; strong acid is required to drive equilibrium to the ketone. |

| Stoichiometry | 1.2 – 1.5 eq. EtMgBr | Excess reagent ensures complete conversion of the nitrile, accounting for minor moisture scavenging. |

Experimental Protocol: Grignard Addition & Hydrolysis

Objective: Synthesis of 2-(3-methoxyphenyl)pentan-3-one from 2-(3-methoxyphenyl)propanenitrile.

Reagents & Equipment

-

Precursor: 2-(3-Methoxyphenyl)propanenitrile (Purity >98%).

-

Reagent: Ethylmagnesium bromide (3.0 M in diethyl ether or THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: 3M Hydrochloric Acid (HCl).

-

Apparatus: 3-neck Round Bottom Flask (RBF), nitrogen inlet, dropping funnel, temperature probe.

Step-by-Step Methodology

1. Inert System Preparation

-

Flame-dry the 3-neck RBF under a stream of nitrogen.

-

Cool to room temperature and maintain a positive nitrogen pressure throughout the reaction.

2. Substrate Dissolution

-

Charge 2-(3-Methoxyphenyl)propanenitrile (10.0 g, 62.0 mmol) into the flask.

-

Add Anhydrous THF (50 mL) via cannula transfer.

-

Cool the solution to 0°C using an ice/salt bath.

3. Grignard Addition (The Critical Step)

-

Charge the dropping funnel with EtMgBr (25 mL of 3.0 M solution, 75.0 mmol, 1.2 eq).

-

Dropwise Addition: Add the Grignard reagent slowly over 45 minutes.

-

Control: Ensure internal temperature does not exceed 10°C .

-

Observation: The solution will likely turn cloudy or change color (often yellow/brown) as the imine salt forms.

-

-

Once addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The nitrile spot (

) should disappear. Note that the imine salt may not run on TLC; quench a small aliquot in acid to check for ketone formation.

-

4. Acidic Hydrolysis (Imine Cleavage)

-

Cool the reaction mixture back to 0°C .

-

Caution: Slowly add 3M HCl (60 mL). This step is highly exothermic and will evolve gas (ethane) if excess Grignard is present.

-

Once the quench is stable, heat the biphasic mixture to reflux (approx. 65°C) for 2 hours.

5. Work-up & Isolation

-

Cool to room temperature. Separate the layers.

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

-

Combine organic phases and wash with:

-

Saturated

(to neutralize acid). -

Brine (saturated NaCl).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Result: A pale yellow oil containing crude 2-(3-methoxyphenyl)pentan-3-one.

Analytical Characterization

Validation of the intermediate is crucial before proceeding to the Mannich reaction.

FTIR Spectroscopy

-

Starting Material (Nitrile): Sharp, distinct peak at ~2240 cm⁻¹ (

stretch). -

Product (Ketone): Complete disappearance of the 2240 cm⁻¹ peak. Appearance of a strong carbonyl stretch at ~1710 cm⁻¹ (

).

HPLC Method (Process Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 210 nm and 274 nm (characteristic of the methoxyphenyl ring).

-

Retention Time: The ketone is significantly less polar than the nitrile and will elute later.

Safety & Handling

-

Cyanide Precursors: While the propanenitrile itself is an organic nitrile and less acutely toxic than inorganic cyanides, it can release HCN under strong thermal or oxidative stress. Work in a well-ventilated fume hood.

-

Organometallics: EtMgBr is pyrophoric and reacts violently with water. Ensure a Class D fire extinguisher is accessible.

-

Waste Disposal: Aqueous waste from the hydrolysis step contains magnesium salts and acidic residues. Neutralize to pH 7 before disposal.

References

-

Grünenthal GmbH. (2014).[9] Process for the preparation of tapentadol and intermediates thereof.[5][8][10][11] (US Patent No. 8,729,308). U.S. Patent and Trademark Office. Link

-

Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile Product Specification. Retrieved October 26, 2023, from Link

-

Vedantu. (n.d.). Reaction of Nitriles with Grignard Reagents.[2][7][12][13] Retrieved October 26, 2023, from Link

-

ChemScene. (n.d.). 2-(3-Methoxyphenyl)propanenitrile Safety Data. Retrieved October 26, 2023, from Link

Sources

- 1. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 2. What is the final product obtained in the reaction class 12 chemistry CBSE [vedantu.com]

- 3. tdcommons.org [tdcommons.org]

- 4. WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 5. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 6. CN102936205A - Synthesis method of tapentadol - Google Patents [patents.google.com]

- 7. askfilo.com [askfilo.com]

- 8. patents.justia.com [patents.justia.com]

- 9. grunenthal.com [grunenthal.com]

- 10. researchgate.net [researchgate.net]

- 11. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 12. Ethane nitrile reacts with propyl magnesium bromide to give [allen.in]

- 13. homework.study.com [homework.study.com]

Application Notes and Protocols for the Reduction of 2-(3-Methoxyphenyl)propanenitrile to 2-(3-Methoxyphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the chemical reduction of 2-(3-methoxyphenyl)propanenitrile to its corresponding primary amine, 2-(3-methoxyphenyl)propan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Introduction: The Significance of 2-(3-Methoxyphenyl)propan-1-amine

2-(3-Methoxyphenyl)propan-1-amine and its derivatives are important structural motifs in medicinal chemistry. For instance, analogues of this compound are related to phentermine, a well-known appetite suppressant used in the management of obesity.[1][2][3] The synthesis of such molecules is of significant interest to the pharmaceutical industry for the development of new therapeutics. The reduction of the nitrile group in 2-(3-methoxyphenyl)propanenitrile is a key transformation to access this valuable amine.

This guide will explore two primary, field-proven methodologies for this reduction:

-

Catalytic Hydrogenation: A green and often highly efficient method employing a metal catalyst and hydrogen gas.[4]

-

Chemical Hydride Reduction: A powerful and versatile method utilizing strong hydride-donating reagents like Lithium Aluminum Hydride (LAH).[5][6][7]

Each method presents distinct advantages and challenges regarding selectivity, scalability, safety, and functional group tolerance. The choice of method will ultimately depend on the specific requirements of the synthesis, available equipment, and the desired scale of the reaction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for nitrile reduction due to its high atom economy and the generation of minimal waste.[4][8] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.

Mechanistic Rationale

The catalytic cycle typically involves the adsorption of both the nitrile and hydrogen onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the nitrile group, proceeding through an imine intermediate to ultimately yield the primary amine.[9]

A critical challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[4][9] This occurs when the intermediate imine reacts with the newly formed primary amine. The choice of catalyst, solvent, and the addition of ammonia can significantly suppress these side reactions.[10]

Recommended Protocol: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active catalyst for nitrile reduction.[11]

Materials:

-

2-(3-Methoxyphenyl)propanenitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol or Methanol

-

Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia

-

Hydrogen gas

-

Pressurized hydrogenation reactor (e.g., Parr shaker)

Procedure:

-

Catalyst Preparation: In a suitable flask, carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the nitrile) with the chosen alcohol solvent to remove the water.

-

Reaction Setup: To the hydrogenation reactor, add 2-(3-methoxyphenyl)propanenitrile and the alcohol solvent (e.g., 10-20 volumes).

-

Ammonia Addition: Add the ammonia solution (e.g., 1-5 equivalents) to the reaction mixture. This is crucial for minimizing the formation of secondary amine impurities.[10]

-

Catalyst Addition: Carefully add the washed Raney® Nickel catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 50-80 °C) and agitate vigorously.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-methoxyphenyl)propan-1-amine. The product can be further purified by distillation or crystallization if necessary.

Table 1: Comparison of Catalytic Hydrogenation Conditions

| Parameter | Condition 1: Raney® Nickel | Condition 2: Palladium on Carbon (Pd/C) |

| Catalyst Loading | 5-10 wt% | 1-5 wt% |

| Solvent | Methanol or Ethanol | Methanol, Ethanol, or Ethyl Acetate |

| Temperature | 50-80 °C | 25-60 °C |

| Pressure (H2) | 50-100 psi | 50-100 psi |

| Additive | Ammonia | Often not required but can improve selectivity |

| Selectivity | Good to Excellent | Good to Excellent |

| Cost | Lower | Higher |

Method 2: Chemical Hydride Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[5][12] This method is particularly useful for small-scale syntheses and when catalytic hydrogenation is not feasible.

Mechanistic Rationale

The reduction of a nitrile with LAH proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group.[6] This initial addition forms an intermediate imine anion. A second hydride transfer then reduces the imine to a dianion, which upon aqueous work-up is protonated to yield the primary amine.[7]

Recommended Protocol: LAH Reduction in Tetrahydrofuran (THF)

Safety First: Lithium Aluminum Hydride reacts violently with water and protic solvents.[13][14][15][16] All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[13][14]

Materials:

-

2-(3-Methoxyphenyl)propanenitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LAH (e.g., 1.5-2.0 equivalents) in anhydrous THF.[17]

-

Cooling: Cool the LAH suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 2-(3-methoxyphenyl)propanenitrile in anhydrous THF and add it dropwise to the cooled LAH suspension via the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as determined by TLC, GC, or HPLC analysis.[17]

-

Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LAH in grams used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[18]

-

-

Filtration: Stir the resulting mixture at room temperature for at least 30 minutes, then filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or THF.

-

Isolation: Combine the filtrate and the washings. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)propan-1-amine.

-

Purification: The crude product can be purified by vacuum distillation.

Visualization of Workflows

Catalytic Hydrogenation Workflow

Caption: Workflow for catalytic hydrogenation.

LAH Reduction Workflow

Caption: Workflow for LAH reduction.

Analytical Monitoring

Consistent and accurate monitoring of the reaction is crucial for determining the reaction endpoint and ensuring high yield and purity.

-

Thin Layer Chromatography (TLC): A rapid and convenient method for qualitative monitoring. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) should be developed to differentiate the starting nitrile from the product amine. The amine can be visualized using ninhydrin stain.

-

Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material and the formation of the product and any volatile byproducts.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis, particularly for less volatile compounds and for assessing the purity of the final product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction (Catalytic Hydrogenation) | Inactive catalyst | Use fresh or more active catalyst. |

| Insufficient hydrogen pressure or agitation | Increase pressure and/or agitation rate. | |

| Catalyst poisoning | Ensure starting material and solvent are pure. | |

| Low Yield (LAH Reduction) | Inactive LAH | Use fresh, high-quality LAH. |

| Insufficient LAH | Use a higher molar excess of LAH. | |

| Product loss during work-up | Ensure efficient extraction and minimize transfers. | |

| Formation of Secondary Amine | Reaction of imine intermediate with product | Add ammonia to the catalytic hydrogenation. |

| (Catalytic Hydrogenation) | Optimize catalyst and reaction conditions. |

Conclusion

The reduction of 2-(3-methoxyphenyl)propanenitrile to 2-(3-methoxyphenyl)propan-1-amine can be effectively achieved through both catalytic hydrogenation and chemical hydride reduction. The choice between these methods will be dictated by the specific needs of the project, including scale, available equipment, and safety considerations. The protocols provided in these application notes offer a solid foundation for successfully performing this important transformation.

References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Wikipedia. (2023, November 26). Nitrile reduction. Retrieved from [Link]

-

JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Retrieved from [Link]

-

Upadhyaya, K., Shukla, S., Meena, B. P., & Dwivedi, J. (2024). Synthesis of Phentermine and its Derivatives. Current Organic Synthesis, 21(5), 583-594. [Link]

-

ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Periodica Polytechnica Chemical Engineering. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

-

Jiao, Z.-F., Zheng, Z.-Y., Zhao, J.-X., Zhang, C.-D., Xu, T.-Y., & Guo, X.-Y. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Advances, 14(7), 4739-4746. [Link]

-

ResearchGate. (2025, December 17). Synthesis of Phentermine and its Derivatives | Request PDF. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Phentermine and its Derivatives. Retrieved from [Link]

-

Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF. Retrieved from [Link]

-

YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, July 24). Manganese catalysed reduction of nitriles with amine boranes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

ResearchGate. (2025, December 21). (PDF) Synthesis of Phentermine and its Derivatives. Retrieved from [Link]

-

ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Retrieved from [Link]

-

ResearchGate. (2026, February 7). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Raney nickel reductions. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Raney nickel. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). raney nickel reductions-part i. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF. Retrieved from [Link]

-

YouTube. (2018, June 16). Nitriles: reduction to amines. Retrieved from [Link]

-

YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

-

Reddit. (2017, January 29). Reduction of a nitrile to a primary amine. Retrieved from [Link]

- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.

-

Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

Sources

- 1. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. jove.com [jove.com]

- 8. pp.bme.hu [pp.bme.hu]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 11. Raney nickel - Wikipedia [en.wikipedia.org]

- 12. scite.ai [scite.ai]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. westliberty.edu [westliberty.edu]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(3-Methoxyphenyl)propanenitrile Reactions

Welcome to the Technical Support Center for troubleshooting common problems in the synthesis of 2-(3-Methoxyphenyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges that may arise during this synthetic procedure. The following information is curated to provide in-depth, field-proven insights to ensure the successful execution of your experiments.

I. Reaction Overview: Alkylation of 3-Methoxyphenylacetonitrile

The synthesis of 2-(3-Methoxyphenyl)propanenitrile is most commonly achieved through the α-alkylation of 3-Methoxyphenylacetonitrile. This reaction involves the deprotonation of the acidic α-hydrogen of the nitrile by a strong base, followed by nucleophilic attack of the resulting carbanion on an alkylating agent, typically a methyl halide.

Reaction Scheme

Identification and removal of by-products in 2-(3-Methoxyphenyl)propanenitrile synthesis

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)propanenitrile

A Guide to By-Product Identification and Remediation

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)propanenitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and removal of critical by-products. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and workup of 2-(3-Methoxyphenyl)propanenitrile. The most common synthetic route involves the α-methylation of (3-methoxyphenyl)acetonitrile using a strong base and a methylating agent. Our troubleshooting will focus on this pathway.

Q1: My post-reaction analysis (TLC, GC-MS, or ¹H NMR) shows a significant amount of starting material, (3-methoxyphenyl)acetonitrile. What went wrong?

A1: Incomplete conversion is a frequent issue and typically points to problems with the deprotonation step.

-

Probable Cause 1: Inactive Base or Insufficient Equivalents. Strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are highly reactive and can be deactivated by moisture or air. If your yield of deprotonated intermediate is low, the methylation will be inefficient.

-

Causality: The reaction proceeds via the formation of a carbanion at the carbon adjacent to the nitrile group. This requires a base strong enough to abstract this weakly acidic proton. If the base has degraded or is present in insufficient amounts, this crucial first step will be the rate-limiting factor.

-

Solution:

-

Verify Base Activity: Use a fresh bottle of the base or titrate it before use (especially for organolithium reagents like LDA). For NaH, ensure it is a fine, grey powder; clumps may indicate deactivation.

-

Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Moisture will quench the base and the reactive carbanion.

-

Optimize Reaction Time/Temperature: Allow sufficient time for the deprotonation to complete before adding the methylating agent. This is often done at a low temperature (e.g., 0 °C or -78 °C for LDA) and can be monitored by TLC if a quenching method is established.

-

Q2: My crude product shows new, highly polar spots on the TLC plate, and the ¹H NMR spectrum has a broad peak. I suspect hydrolysis. How did this happen and how can I fix it?

A2: The presence of highly polar impurities, often accompanied by a broad proton signal in the NMR, is a classic sign of nitrile hydrolysis. This process can yield two main by-products: 2-(3-methoxyphenyl)propanamide and, more commonly, 2-(3-methoxyphenyl)propanoic acid.

-

Causality: The nitrile functional group is susceptible to hydrolysis under both acidic and basic aqueous conditions, which are often present during the reaction quench and workup.[1][2][3] The reaction proceeds in two stages: the nitrile is first hydrated to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[1][4][5] Vigorous workup conditions (e.g., heating or using concentrated acid/base) will drive the reaction towards the carboxylic acid.[4]

-

Identification:

-

2-(3-methoxyphenyl)propanoic acid: Will appear as a very polar spot on TLC (often at the baseline). In the ¹H NMR, it will show a characteristic broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm.

-

2-(3-methoxyphenyl)propanamide: Is less polar than the acid but more polar than the nitrile. It will show two broad signals for the -NH₂ protons in the ¹H NMR.

-

-

Solution (Removal):

-

For Carboxylic Acid: An acid-base liquid-liquid extraction is highly effective. See the detailed protocol below. The acidic by-product is converted to its water-soluble carboxylate salt with a mild base, separating it from the neutral nitrile product.

-

For Amide: The amide is neutral, and its polarity is closer to the desired nitrile, making extraction difficult. Purification typically requires column chromatography.

-

Workflow for By-Product Identification and Removal

Caption: Decision workflow for purifying 2-(3-methoxyphenyl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and spectroscopic identifiers for the target product and its main by-products?

A1: Refer to the table below. These values are crucial for interpreting your analytical data.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) |

| 2-(3-Methoxyphenyl)propanenitrile | C₁₁H₁₃NO | 175.23 | ~3.8 (q, 1H, -CH), ~1.6 (d, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃) |

| (3-Methoxyphenyl)acetonitrile (Starting Material) | C₉H₉NO | 147.17 | ~3.7 (s, 2H, -CH₂), ~3.8 (s, 3H, -OCH₃) |

| 2-(3-Methoxyphenyl)propanoic acid (By-product) | C₁₀H₁₂O₃ | 180.20 | >10.0 (br s, 1H, -COOH), ~3.7 (q, 1H, -CH), ~1.5 (d, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃) |

| 2-(3-Methoxyphenyl)propanamide (By-product) | C₁₀H₁₃NO₂ | 179.22 | ~5.5-7.0 (br s, 2H, -NH₂), ~3.5 (q, 1H, -CH), ~1.5 (d, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃) |

Q2: How can I minimize by-product formation from the start?

A2: Proactive measures are always better than reactive purification.

-

To Prevent Incomplete Reaction: Use high-quality, anhydrous reagents and solvents. Ensure your reaction is performed under a completely inert atmosphere.

-

To Prevent Hydrolysis: When quenching the reaction, use a pre-chilled, non-acidic solution (e.g., saturated ammonium chloride or cold water) and add it slowly to keep the temperature low. During workup, avoid prolonged exposure to strong acids or bases. If an acid/base wash is necessary, perform it quickly and efficiently at low temperatures.

Q3: Is column chromatography always necessary for this compound?

A3: Not always. If your primary by-product is the carboxylic acid, a simple acid-base extraction may be sufficient to achieve high purity. However, if you have significant amounts of unreacted starting material or the amide by-product, their similar polarities to the desired product often necessitate column chromatography for effective separation.

Experimental Protocols

Protocol 1: Removal of Acidic By-Products via Liquid-Liquid Extraction

This protocol is designed to remove 2-(3-methoxyphenyl)propanoic acid from the crude product mixture.

-

Dissolution: Dissolve the crude oil/solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

-

Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently several times to mix, venting frequently to release CO₂ pressure that may build up from the acid-base neutralization.

-

Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid by-product.

-

Repeat: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal of the acidic impurity.

-

Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and dissolved salts.

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified nitrile.

-

Validation: Analyze the resulting product by TLC or ¹H NMR to confirm the absence of the carboxylic acid by-product.

Reaction Pathway and By-product Formation

Caption: Synthesis of 2-(3-methoxyphenyl)propanenitrile and common hydrolysis by-products.

References

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][1]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][4]

-

Kapustin, E. A., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link][2]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link][5]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link][6]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link][3]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]

Recrystallization methods for high-purity 2-(3-Methoxyphenyl)propanenitrile

The following technical guide details the purification protocols for 2-(3-Methoxyphenyl)propanenitrile (also known as 2-(3-Methoxyphenyl)propionitrile), a critical intermediate in the synthesis of Tapentadol.

Technical Support Center: 2-(3-Methoxyphenyl)propanenitrile Purification

Status: Active Compound State: Liquid (Oil) at Standard Temperature & Pressure (STP) Primary Purification Method: High-Vacuum Fractional Distillation Alternative Method: Column Chromatography

Executive Summary: The "Recrystallization" Misconception

User Query: How do I recrystallize 2-(3-Methoxyphenyl)propanenitrile?

Technical Response: 2-(3-Methoxyphenyl)propanenitrile is typically an oil at room temperature. Therefore, standard solvent-based recrystallization (dissolve hot, cool down) is not applicable for this specific intermediate in its free nitrile form.

Attempting to recrystallize this compound using standard solvents (Ethanol, Ethyl Acetate) will result in "oiling out" (phase separation) rather than crystal formation.[1] The scientifically validated method for achieving high purity (>98%) is High-Vacuum Fractional Distillation .[1]

If you are attempting to crystallize a derivative or the next intermediate in the Tapentadol pathway (e.g., the amine salt), please refer to the specific protocol for that compound.

Primary Protocol: High-Vacuum Fractional Distillation

This is the industry-standard method for purifying 2-(3-Methoxyphenyl)propanenitrile to pharmaceutical grade.

Prerequisites:

-

Vacuum System: Capable of maintaining <1.0 mmHg (Torr).[1]

-

Glassware: Short-path distillation head or Vigreux column (for higher separation).

-

Heating: Oil bath with precise temperature control.

Step-by-Step Procedure:

-

Pre-Treatment (Degassing):

-

Charge the crude oil into the boiling flask.

-

Stir at room temperature under weak vacuum (20–30 mmHg) for 20 minutes to remove residual volatile solvents (e.g., THF, Toluene) from the synthesis step.

-

Why: Residual solvents can cause "bumping" and ruin the vacuum stability during the main distillation.[1]

-

-

Setup:

-

Distillation Fractions:

-

Fore-run (Discard): Collect the first 5–10% of the distillate.[1] This fraction typically contains lower-boiling impurities and unreacted starting materials (e.g., 3-methoxybenzyl chloride).

-

Main Fraction (Product): Collect the fraction boiling at 125–130 °C at 0.5 mmHg (Note: Boiling points vary with pressure; see nomograph or reference data).

-

Residue (Discard): Do not distill to dryness. Leave ~10% residue to prevent thermal decomposition or polymerization.[1]

-

Data Table: Distillation Parameters

| Parameter | Specification | Notes |

| Boiling Point | ~125–135 °C | @ 0.5–1.0 mmHg |

| Bath Temperature | 150–160 °C | Maintain ~20°C delta above vapor temp |

| Condenser Temp | 15–20 °C | Use water or coolant; do not overcool (viscosity) |

| Vacuum Stability | < 1.0 mmHg | Fluctuations indicate bumping or leaks |

Alternative Protocol: Column Chromatography

Use this method if the batch size is small (<10 g) or if the compound is suspected to be thermally unstable due to specific contaminants.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh) Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 → 80:20)

Workflow:

-

Load: Mix crude oil with a small amount of silica and load as a dry powder or dissolve in minimum Hexane/DCM.[1]

-

Elute: Start with 100% Hexane to flush non-polar impurities.[1]

-

Gradient: Gradually increase Ethyl Acetate concentration. The nitrile typically elutes around 10–15% EtOAc.[1]

-

Monitor: Check fractions via TLC (Thin Layer Chromatography).

Troubleshooting Guide

Q1: The oil is dark/colored even after distillation.

-

Cause: Oxidation products or trace metal residues.[1]

-

Fix: Dissolve the distilled oil in Diethyl Ether or MTBE and wash with 5% Sodium Metabisulfite solution (antioxidant), then brine. Dry over MgSO₄ and re-concentrate.

Q2: I see "oiling out" when I try to crystallize it.

-

Cause: As noted, the compound is a liquid.[1]

-

Fix: Stop adding solvent. Concentrate the mixture back to an oil and proceed to distillation. If you must attempt solidification (e.g., for X-ray), try Low-Temperature Melt Crystallization :

Q3: The boiling point is fluctuating wildly.

-

Cause: "Bumping" due to water or residual solvent.[1]

-

Fix: Insert a capillary bleed or use a magnetic stirrer with a vigorous vortex.[1] Ensure the system was degassed properly (Step 1 of Distillation).[1]

Process Visualization

The following diagram illustrates the decision logic for purifying 2-(3-Methoxyphenyl)propanenitrile.

Caption: Purification decision tree highlighting distillation as the primary pathway for the liquid nitrile intermediate.

References

-

Organic Syntheses , Coll.[1] Vol. 4, p. 576 (1963); Vol. 30, p. 65 (1950). Preparation of p-Methoxyphenylacetonitrile (Analogous Protocol). Available at: [Link]

-

PubChem Compound Summary , "3-Methoxypropionitrile" (Physical properties comparison). National Center for Biotechnology Information.[1] Available at: [Link]

-

Google Patents , US8791287B2 "Process for the synthesis of tapentadol and intermediates thereof".[1] (describes the oil state of related intermediates). Available at:

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 2-(Methoxyphenyl)acetonitrile Isomers

In the landscape of pharmaceutical and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable prerequisite for ensuring reaction specificity, product purity, and biological efficacy. The methoxyphenylacetonitrile isomers—2-(2-methoxyphenyl)acetonitrile, 2-(3-methoxyphenyl)acetonitrile, and 2-(4-methoxyphenyl)acetonitrile—serve as critical intermediates in the synthesis of various active pharmaceutical ingredients. While possessing the same molecular formula and weight, their distinct structural arrangements give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques, grounded in experimental data and first principles to empower researchers in their analytical workflows.

The Challenge of Isomeric Differentiation

The ortho (2-), meta (3-), and para (4-) isomers of methoxyphenylacetonitrile present a classic analytical challenge. Their identical mass makes them indistinguishable by basic mass spectrometry alone, and their similar physical properties can complicate chromatographic separation. Therefore, a multi-technique spectroscopic approach is essential for unambiguous identification. This guide will focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as the primary tools for elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive data for distinguishing between the methoxyphenylacetonitrile isomers by probing the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The key to differentiating the isomers via ¹H NMR lies in the aromatic region (typically 6.8-7.4 ppm). The substitution pattern of the methoxy (-OCH₃) and cyanomethyl (-CH₂CN) groups dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.

-

Ortho Isomer (2-methoxyphenylacetonitrile): Exhibits a complex, four-proton multiplet in the aromatic region, often referred to as an ABCD system. The protons are all chemically and magnetically non-equivalent, leading to a pattern that is distinct from the other two isomers.

-

Meta Isomer (3-methoxyphenylacetonitrile): Also presents a complex four-proton multiplet. However, the relative chemical shifts and coupling constants differ from the ortho isomer. One proton may appear as a distinct singlet-like signal or a narrow triplet, corresponding to the proton between the two substituents.[1]

-

Para Isomer (4-methoxyphenylacetonitrile): Displays the most simplified and diagnostic aromatic pattern: a classic AA'BB' system. This appears as two distinct doublets, each integrating to two protons, due to the molecule's symmetry.[2]

The chemical shifts of the methoxy (-OCH₃) and cyanomethyl (-CH₂CN) protons also provide clues, though they are less definitive than the aromatic patterns. The methoxy protons typically appear as a sharp singlet around 3.8 ppm, while the benzylic methylene protons are a singlet around 3.7 ppm.[1][3]

Table 1: Comparative ¹H NMR Data (Predicted/Typical, in CDCl₃)

| Proton Assignment | Ortho Isomer (2-) | Meta Isomer (3-) | Para Isomer (4-) | Distinguishing Feature |